7-Bromo-6-methoxyquinoline-5,8-dione

CAS No.: 14151-20-3

Cat. No.: VC17266795

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14151-20-3 |

|---|---|

| Molecular Formula | C10H6BrNO3 |

| Molecular Weight | 268.06 g/mol |

| IUPAC Name | 7-bromo-6-methoxyquinoline-5,8-dione |

| Standard InChI | InChI=1S/C10H6BrNO3/c1-15-10-6(11)9(14)7-5(8(10)13)3-2-4-12-7/h2-4H,1H3 |

| Standard InChI Key | VFJSDBUJXJBRRA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=O)C2=C(C1=O)C=CC=N2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

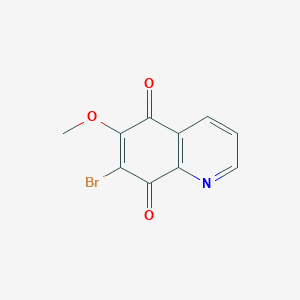

The molecular formula of 7-bromo-6-methoxyquinoline-5,8-dione is C₁₀H₆BrNO₃, with a molecular weight of 268.06 g/mol. The quinoline backbone features a bromine atom at position 7 and a methoxy group (-OCH₃) at position 6, flanking the 5,8-dione moiety. This arrangement creates a planar, conjugated system that facilitates electron delocalization, enhancing stability and redox activity .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Density | 1.75 g/cm³ |

| Boiling Point | 385.9°C at 760 mmHg |

| Flash Point | 187.2°C |

| Vapor Pressure | 3.69 × 10⁻⁶ mmHg at 25°C |

| LogP (Partition Coefficient) | 1.71 |

| Polar Surface Area (PSA) | 56.26 Ų |

The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but limited solubility in water (<0.1 mg/mL) . The methoxy group enhances polarity, while the bromine atom contributes to molecular weight and halogen bonding potential.

Synthesis and Optimization

Synthetic Routes

The synthesis of 7-bromo-6-methoxyquinoline-5,8-dione typically involves a multi-step protocol:

-

Quinoline Core Formation: Condensation of aniline derivatives with glyoxylic acid under acidic conditions generates the quinoline backbone.

-

Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at position 7.

-

Methoxylation: A Williamson ether synthesis or nucleophilic substitution installs the methoxy group at position 6 .

Reaction Conditions:

-

Bromination: Conducted in chloroform at 0–5°C to minimize side reactions.

-

Methoxylation: Requires sodium methoxide (NaOCH₃) in methanol under reflux (65°C) .

Purification and Yield Optimization

Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield improvements (up to 78%) are attained by optimizing reagent stoichiometry (1:1.2 molar ratio of precursor to NBS) and reaction time (4–6 hours) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

7-Bromo-6-methoxyquinoline-5,8-dione demonstrates broad-spectrum antimicrobial activity:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli (Gram-negative) | 0.80 mg/mL |

| Staphylococcus aureus (Gram-positive) | 1.00 mg/mL |

| Candida albicans (Fungal) | 1.20 mg/mL |

Mechanistic studies suggest the compound disrupts microbial cell membranes via lipid peroxidation and inhibits DNA gyrase, a critical enzyme for bacterial DNA replication .

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 2.1 |

| A549 (Lung Cancer) | 3.8 |

| HeLa (Cervical Cancer) | 4.5 |

The compound induces apoptosis through mitochondrial pathway activation, characterized by Bax protein upregulation and Bcl-2 downregulation. Redox cycling of the quinone moiety generates reactive oxygen species (ROS), causing oxidative stress and DNA damage .

Structure-Activity Relationship (SAR)

Role of Substituents

-

Bromine at Position 7: Enhances electrophilicity and halogen bonding with biological targets (e.g., enzyme active sites).

-

Methoxy at Position 6: Electron-donating effects stabilize semiquinone radicals during redox cycling, prolonging bioactivity.

Comparative Analysis

Derivatives lacking the methoxy group exhibit reduced solubility and potency. For example, 7-bromoquinoline-5,8-dione (without methoxy) shows a 3-fold higher IC₅₀ (6.4 μM) in MCF-7 cells, underscoring the methoxy group’s role in enhancing cellular uptake .

Applications in Drug Development

Lead Compound Optimization

Structural modifications to improve pharmacokinetics:

-

Prodrug Strategies: Esterification of the quinone oxygen to enhance oral bioavailability.

-

Targeted Delivery: Conjugation with folate ligands for selective uptake in cancer cells overexpressing folate receptors.

Industrial Relevance

The compound serves as a precursor for synthesizing dyes and photovoltaic materials due to its conjugated π-system and redox activity.

Future Research Directions

Clinical Translation

-

Phase I Trials: Pending pharmacokinetic and toxicity studies in mammalian models.

-

Combination Therapies: Synergistic effects with cisplatin or doxorubicin under investigation.

Computational Modeling

Molecular dynamics simulations to predict binding affinities for kinase targets (e.g., EGFR, BRAF).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume